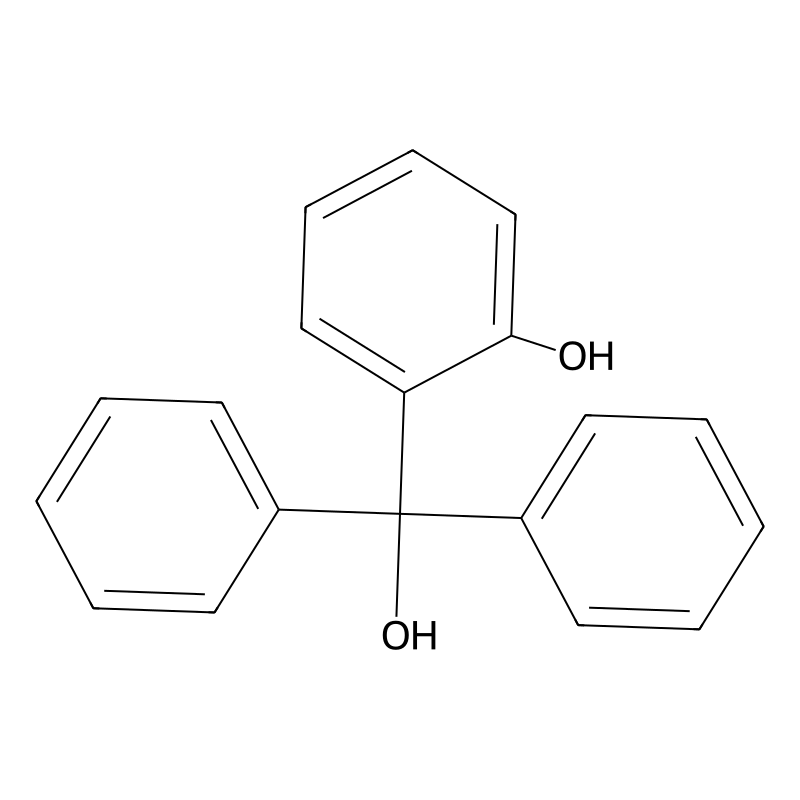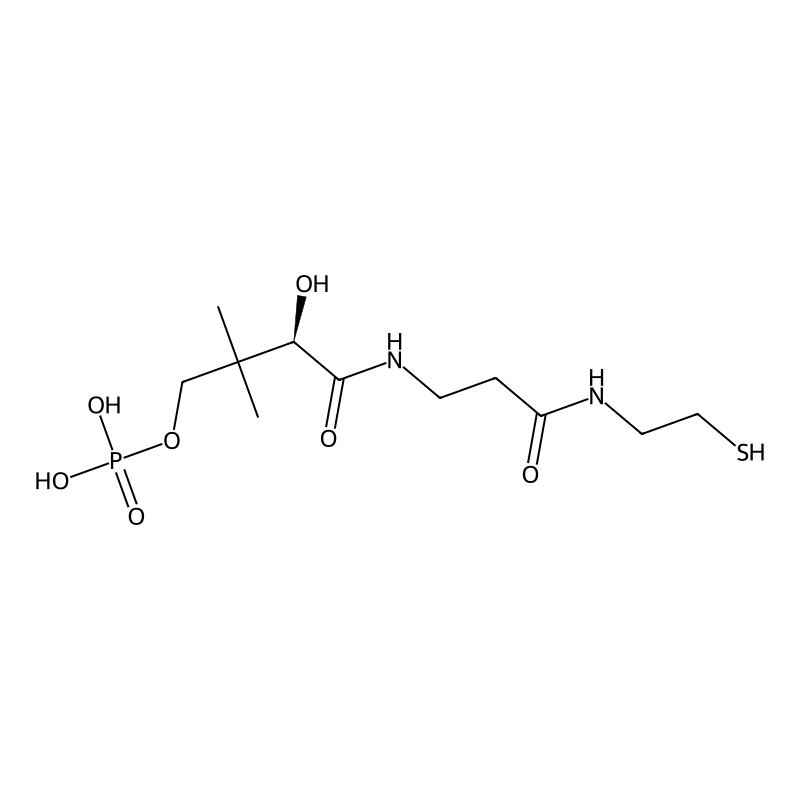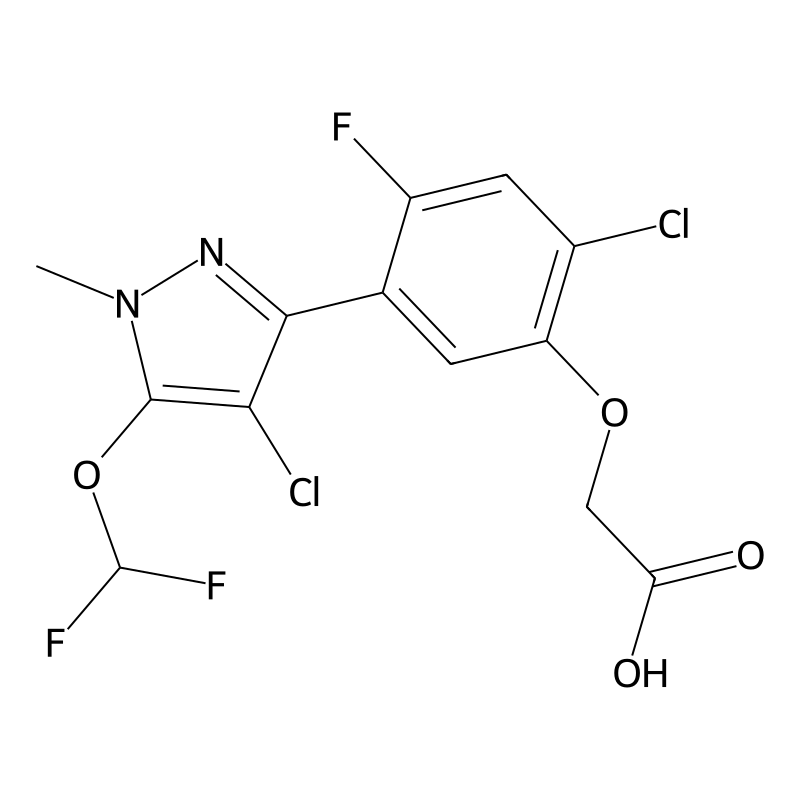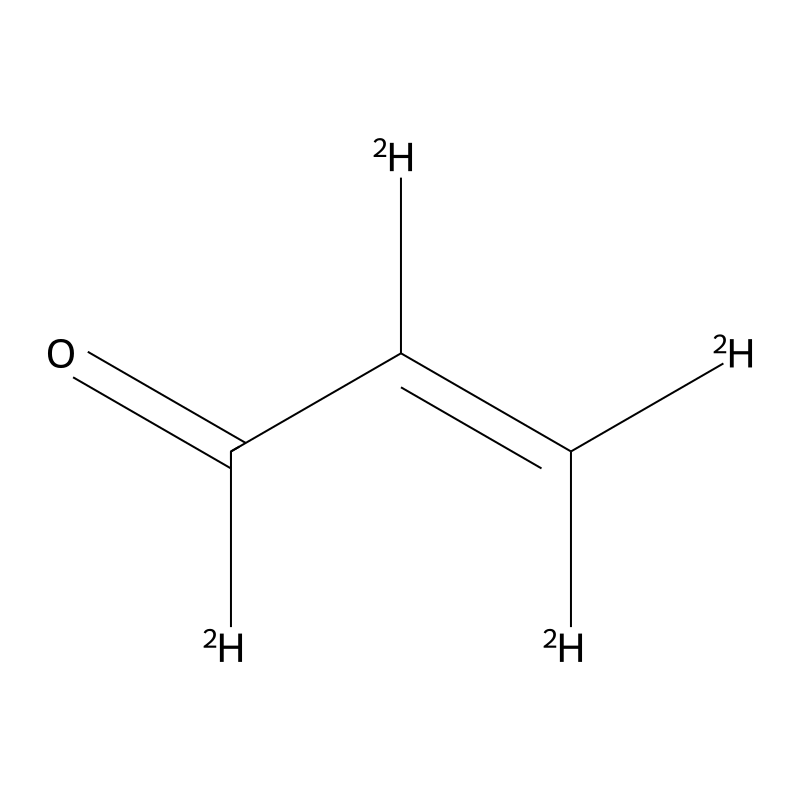(2-Hydroxyphenyl)diphenylmethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Chemistry and Material Science
Due to the presence of a hydroxyl group and three phenyl rings, (2-Hydroxyphenyl)diphenylmethanol possesses interesting properties for organic synthesis and material science. Research suggests it can act as a precursor for the synthesis of more complex organic molecules (). The hydroxyl group allows for further functionalization, while the bulky phenyl rings can influence the molecule's self-assembly and interactions within materials.
(2-Hydroxyphenyl)diphenylmethanol, with the molecular formula C19H16O2, is an organic compound characterized by a white crystalline solid form. This compound features a hydroxyl group attached to a phenyl ring, which is further connected to a diphenylmethanol structure. Its unique chemical structure contributes to its diverse applications in pharmaceuticals and industrial chemistry, making it an important compound in various fields.
The chemical behavior of (2-Hydroxyphenyl)diphenylmethanol is multifaceted, involving several types of reactions:
- Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The compound can undergo reduction to form various alcohols or other reduced derivatives, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
- Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for the introduction of different substituents. Reagents like bromine or nitric acid are often used under acidic conditions .
The biological activity of (2-Hydroxyphenyl)diphenylmethanol is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group facilitates hydrogen bonding with biological molecules, potentially influencing their activity. In medicinal chemistry, the compound's structure allows it to modulate enzyme functions, which may lead to therapeutic effects.
Several methods exist for synthesizing (2-Hydroxyphenyl)diphenylmethanol:
- Grignard Reaction: A common synthetic route involves reacting phenylmagnesium bromide with benzophenone to form diphenylmethanol. This intermediate is then modified to introduce the hydroxyl group.
- Reduction of Benzophenone: In industrial settings, benzophenone can be reduced using sodium borohydride or zinc dust in controlled conditions to achieve high yields and purity .
(2-Hydroxyphenyl)diphenylmethanol finds applications in various domains:
- Pharmaceuticals: It is utilized in the synthesis of drugs, particularly those targeting histamine receptors and antihypertensive agents.
- Industrial Chemistry: The compound serves as an intermediate in the production of agrochemicals and other organic compounds.
- Research: Its unique properties make it valuable in studies related to enzyme interactions and molecular biology .
Studies on the interactions of (2-Hydroxyphenyl)diphenylmethanol with biological systems reveal its potential as a modulator of enzyme activity. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, thus influencing various biochemical pathways. This interaction profile makes it a candidate for further research in drug development and therapeutic applications .
Several compounds share structural similarities with (2-Hydroxyphenyl)diphenylmethanol:
The uniqueness of (2-Hydroxyphenyl)diphenylmethanol lies in its specific hydroxyl substitution on the phenyl ring, which enhances its solubility and reactivity compared to similar compounds. This functional group allows for increased participation in hydrogen bonding and makes it valuable for various applications .
XLogP3
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








